molecular formula C15H29NO B1476098 (1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-yl)methanol CAS No. 2097981-64-9

(1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-yl)methanol

Cat. No.: B1476098
CAS No.: 2097981-64-9
M. Wt: 239.4 g/mol
InChI Key: PLQQZKLODQFLOB-UHFFFAOYSA-N
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Description

(1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-yl)methanol is a tertiary alcohol-functionalized pyrrolidine derivative featuring a bulky 4-(tert-butyl)cyclohexyl substituent. The tert-butyl group enhances lipophilicity, which may influence membrane permeability and metabolic stability, while the pyrrolidine ring and methanol moiety provide sites for further functionalization or hydrogen bonding interactions.

Properties

IUPAC Name

[1-(4-tert-butylcyclohexyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-15(2,3)13-4-6-14(7-5-13)16-9-8-12(10-16)11-17/h12-14,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQQZKLODQFLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-yl)methanol, with CAS number 138108-72-2, is a pyrrolidine derivative that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H25N, and it has a molecular weight of 211.36 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives. For instance, in vitro tests demonstrated that certain pyrrolidine compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity. Specific studies report that these compounds hinder the growth of various fungal strains, demonstrating the potential for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. This dual action enhances its effectiveness as an antimicrobial agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of pyrrolidine derivatives, including this compound, revealed that modifications in the alkyl side chains significantly influenced their antimicrobial properties. The presence of bulky tert-butyl groups improved solubility and bioactivity against both bacterial and fungal strains .
  • Comparative Analysis : A comparative analysis of various pyrrolidine derivatives indicated that those with hydroxymethyl substituents exhibited enhanced antibacterial activity compared to their counterparts lacking such functional groups. This suggests that the hydroxymethyl group plays a crucial role in modulating biological activity .

Comparison with Similar Compounds

Functional Group and Structural Variations

(a) Pyrrolidine Derivatives with Aromatic Substituents
  • Compound 15cc: (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone () Key Differences:
  • Replaces the methanol group with a methanone, reducing polarity.
  • Incorporates a phenylcyclopropyl core and phenoxy linker instead of a cyclohexyl-pyrrolidine system. Synthesis: Achieved via cyclopropane ring-opening with 4-(tert-butyl)phenol (71% yield, diastereomeric ratio 6:1) . Applications: Likely explored for its conformational rigidity in drug discovery.
(b) Nucleoside Analogs with tert-Butyl Modifications
  • Compound 9 : A nucleoside derivative with tert-butyldimethylsilyl (TBDMS) and 3,7-dimethyl-octa-2,6-dien-1-yl thioether groups ().
    • Key Differences :
  • Features a sugar-phosphate backbone and nucleobase, unlike the pyrrolidine-alcohol scaffold.
  • The tert-butyl group is part of a silyl protecting group, enhancing stability during synthesis .
    • Applications : Likely used in oligonucleotide synthesis for RNA/DNA analog studies.

Physicochemical Properties

Property Target Compound 15cc Compound 193
Molecular Weight ~265 g/mol* ~364 g/mol 386 g/mol (MS data)
Polarity Moderate (methanol group) Low (methanone, aryl) Low (carbamate, pyrimidine)
Key Functional Groups Methanol, pyrrolidine Methanone, cyclopropane Carbamate, nitro

*Estimated based on structure.

Preparation Methods

Nucleophilic Addition and Boc Protection

  • Starting from Boc-protected amino acids or pyrrolidine derivatives, nucleophilic addition reactions are employed to introduce substituents at the α- or β-positions.
  • For example, Boc-protected amino acids can be converted into methyl esters, which then undergo nucleophilic addition with acetonitrile anions to form β-ketonitriles. Subsequent treatment with hydrazine yields aminopyrazoles, which are intermediates in related synthetic pathways.

Nucleophilic Aromatic Substitution and Coupling

  • The introduction of the 4-(tert-butyl)cyclohexyl group onto the pyrrolidine nitrogen can be achieved via nucleophilic substitution under basic conditions.
  • Coupling reactions with acid chlorides or benzoic acid derivatives under amidation conditions are used to attach further functional groups, followed by Boc deprotection to yield the free amine.

Reductive Amination for Methanol Group Installation

  • Reductive amination is a common method to install the methanol substituent at the 3-position of the pyrrolidine ring.
  • This involves reacting a suitable aldehyde (e.g., cyclopropanealdehyde analogues) with the amine precursor, followed by reduction using sodium borohydride or similar agents.

Use of Borane Reduction

  • Amide intermediates can be reduced to amines using borane-methyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at controlled temperatures (0–60 °C), facilitating conversion to the desired alcohol functional group.

Detailed Reaction Conditions and Yields

Step Reagents / Conditions Description Yield / Notes
Boc Protection Boc2O, base, THF, −78°C to −50°C Protect amino groups to prevent unwanted reactions High yield, crude intermediate used directly
Nucleophilic Addition Acetonitrile anion, methyl ester intermediates Formation of β-ketonitriles Efficient, followed by hydrazine treatment
Hydrazine Treatment Hydrazine monohydrate, acetic acid, ethanol, 0°C to RT, 2 days Conversion to aminopyrazoles 85% isolated yield
Nucleophilic Aromatic Substitution Basic conditions, pyrrolidine derivatives Introduction of 4-(tert-butyl)cyclohexyl group Standard amidation conditions applied
Reductive Amination Cyclopropanealdehyde, NaBH4, THF/MeOH, 0°C to RT Installation of methanol group at pyrrolidine 3-position Typical procedure in related compounds
Borane Reduction BH3-Me2S (10 eq), THF, 0–60 °C, 6 h Reduction of amides to amines/alcohols Reaction completion confirmed by LCMS

Representative Synthetic Route Summary

  • Starting Material Preparation: Boc-protected pyrrolidine derivatives are synthesized or procured.
  • Substitution Reaction: The 4-(tert-butyl)cyclohexyl substituent is introduced via nucleophilic aromatic substitution or amidation.
  • Methanol Group Introduction: Reductive amination with appropriate aldehydes introduces the methanol group at the 3-position of the pyrrolidine ring.
  • Deprotection: Boc groups are removed under acidic conditions (e.g., HCl/dioxane) to liberate the free amine.
  • Purification: Final products are purified by silica gel chromatography or preparative HPLC.

Notes on Stereochemistry and Optical Purity

  • Optical resolution techniques such as chiral HPLC are often employed to obtain optically pure intermediates when stereochemistry is critical, especially for bioactive compounds.
  • The stereochemistry at the pyrrolidine ring (3-position) and the cyclohexyl substituent (4-position) must be controlled to ensure desired biological activity.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Conditions Outcome
Amino Group Protection Boc Protection Boc2O, base −78°C to RT Protected amine intermediates
Substitution on Pyrrolidine N Nucleophilic Aromatic Substitution Pyrrolidine derivative, base Room temp to reflux Introduction of 4-(tert-butyl)cyclohexyl
Methanol Installation Reductive Amination Aldehyde, NaBH4 0°C to RT 3-methanol substituted pyrrolidine
Amide Reduction Borane Reduction BH3-Me2S 0–60 °C Conversion to alcohol/amine
Deprotection Acidic Conditions HCl/dioxane Room temp Free amine final product

Q & A

Q. What strategies address low yield in the final cyclization step of the synthesis?

  • Methodological Answer : Screening Lewis acids (e.g., BF3·OEt2) or Brønsted acids (e.g., p-TsOH) optimizes cyclization efficiency. Solvent effects (e.g., toluene for high-temperature reactions) and microwave-assisted synthesis reduce reaction times. Kinetic studies (HPLC monitoring) identify rate-limiting steps for further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
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(1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-yl)methanol

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